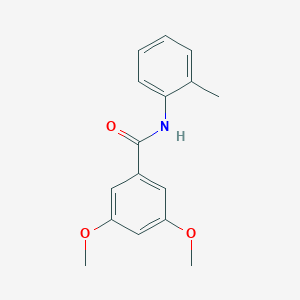
3,5-dimethoxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(2-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used in scientific research applications due to its unique properties. DMMPB is a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception.
作用機序
3,5-dimethoxy-N-(2-methylphenyl)benzamide is a potent agonist at the 5-HT2A receptor. Activation of this receptor leads to an increase in intracellular calcium and activation of various signaling pathways. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, cognition, and perception. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies, which is consistent with its agonist activity at the 5-HT2A receptor.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies. These effects include altered perception, cognitive distortions, and changes in mood. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has also been shown to increase locomotor activity in animals. However, the exact biochemical and physiological effects of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in humans are not well understood.
実験室実験の利点と制限
3,5-dimethoxy-N-(2-methylphenyl)benzamide is a potent agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been shown to induce hallucinogenic effects in animal studies, which can be used to investigate the mechanism of action of other hallucinogenic drugs. However, the use of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is limited by its potential toxicity and lack of understanding of its effects in humans.
将来の方向性
Further research is needed to understand the exact biochemical and physiological effects of 3,5-dimethoxy-N-(2-methylphenyl)benzamide in humans. This will require the use of human studies, which are currently limited due to ethical and safety concerns. Future research should also investigate the potential therapeutic applications of 3,5-dimethoxy-N-(2-methylphenyl)benzamide, such as its use in the treatment of mood disorders or cognitive impairments. Additionally, the development of selective agonists and antagonists for the 5-HT2A receptor will provide a better understanding of the role of this receptor in various physiological processes.
合成法
3,5-dimethoxy-N-(2-methylphenyl)benzamide is synthesized by reacting 3,5-dimethoxybenzoyl chloride with 2-methylphenylamine in the presence of a base. The reaction yields 3,5-dimethoxy-N-(2-methylphenyl)benzamide as a white crystalline solid. The purity of 3,5-dimethoxy-N-(2-methylphenyl)benzamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3,5-dimethoxy-N-(2-methylphenyl)benzamide has been used in scientific research to study the 5-HT2A receptor and its role in various physiological processes. It is also used to investigate the mechanism of action of other drugs that interact with the 5-HT2A receptor. 3,5-dimethoxy-N-(2-methylphenyl)benzamide has been used in animal studies to investigate its effects on behavior, cognition, and perception.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
3,5-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-15(11)17-16(18)12-8-13(19-2)10-14(9-12)20-3/h4-10H,1-3H3,(H,17,18) |
InChIキー |
HNUCADGJXHKMAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






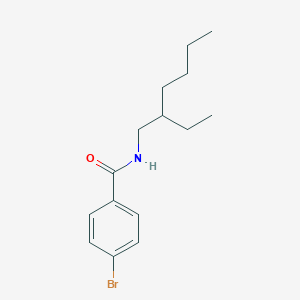

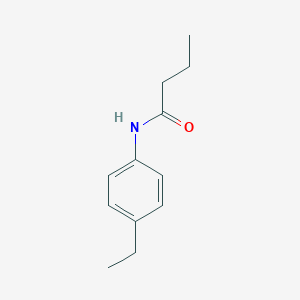

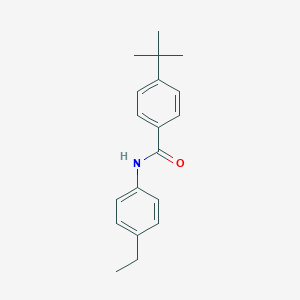

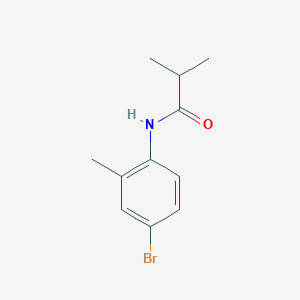
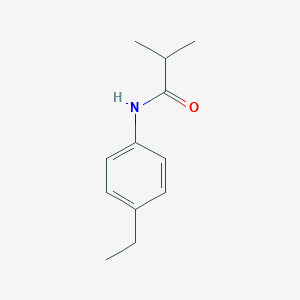
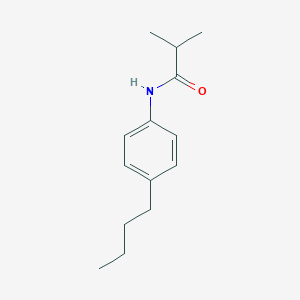
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
